

What is the chemical structure of neohesperidose?

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An In-depth Technical Guide to the Chemical Structure of Neohesperidose

This guide provides a comprehensive overview of the chemical structure of **neohesperidose**, tailored for researchers, scientists, and drug development professionals. It covers the core structural details, physicochemical properties, methods for structural elucidation, and its relevance in biological pathways.

Executive Summary

Neohesperidose is a disaccharide of significant interest, primarily as a glycosidic moiety of various flavonoids found in citrus fruits, such as neohesperidin and naringin.[1][2] Its unique α -(1 \rightarrow 2) glycosidic linkage is responsible for the bitter taste of these flavonoids and distinguishes it from its isomeric counterpart, rutinose. Understanding the precise chemical structure of **neohesperidose** is critical for structure-activity relationship (SAR) studies, particularly in the development of drugs and novel food additives. This document details its structural composition, stereochemistry, and the analytical techniques used for its characterization.

Chemical Structure of Neohesperidose

Neohesperidose is a disaccharide composed of two monosaccharide units: L-rhamnose and D-glucose.[2][3]

Monosaccharide Components: The two building blocks are:

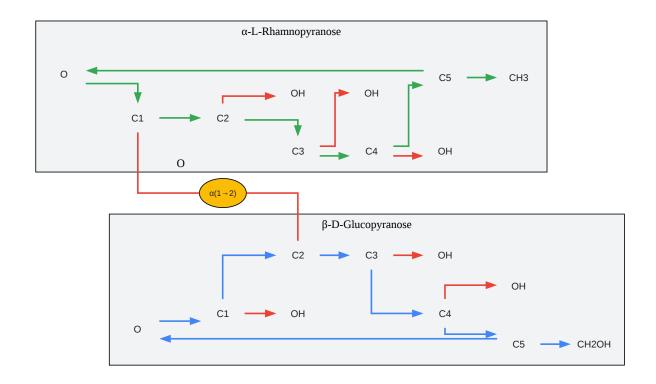


- α-L-Rhamnopyranose: A 6-deoxy-L-mannopyranose, which is a hexose sugar where the hydroxyl group on carbon 6 is replaced by a hydrogen atom. It exists in its pyranose (sixmembered ring) form.
- β-D-Glucopyranose: The most common aldohexose in nature, also present in its pyranose form.
- Glycosidic Linkage: The two monosaccharides are covalently joined by an O-glycosidic bond.[4] Specifically, the anomeric carbon (C1) of α-L-rhamnopyranose is linked to the hydroxyl group on carbon 2 (C2) of the D-glucopyranose unit.[3][5] This is referred to as an α-(1→2) glycosidic linkage.[3]
- Systematic Name: The International Union of Pure and Applied Chemistry (IUPAC) name for neohesperidose is α-L-Rhamnopyranosyl-(1→2)-β-D-glucopyranose.[2][3] The full systematic name providing stereochemical detail is (2S,3R,4R,5R,6S)-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol.[3]

Stereochemistry

The stereochemistry of **neohesperidose** is a defining feature. The "L" configuration of rhamnose and the "D" configuration of glucose, combined with the specific anomeric configurations (α for the rhamnosyl linkage and β for the glucose unit in many natural flavonoids), are crucial for its three-dimensional shape and biological interactions.[3][6]





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Caption: Chemical structure of Neohesperidose.

Physicochemical Data

Quantitative data for **neohesperidose** is summarized below for easy reference.



Property	Value	Reference(s)
Molecular Formula	C12H22O10	[3]
Molecular Weight	326.30 g/mol	[3]
Monosaccharide Unit 1	α-L-Rhamnopyranose	[3]
Monosaccharide Unit 2	D-Glucopyranose	[2][3]
Glycosidic Linkage	α-(1 → 2)	[3][5]
IUPAC Name	α -L-Rhamnopyranosyl-(1 \rightarrow 2)- β -D-glucopyranose	[2]
Physical Description	Colorless, water-soluble, crystalline solid	
Class	O-glycosyl compound, Disaccharide	[4]

Experimental Protocols for Structural Elucidation

The determination of the complex structure of a disaccharide like **neohesperidose** relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of carbohydrates in solution.[7]

- Objective: To determine the connectivity of atoms, the number and environment of protons and carbons, and the stereochemistry of the glycosidic linkage.
- Methodology:
 - Sample Preparation: A pure sample of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
 - 1D NMR (¹H and ¹³C):



- ¹H NMR: Provides information on the number of different protons, their chemical environment, and their coupling (J-coupling) to neighboring protons. The anomeric proton (H1 of rhamnose) typically appears in a distinct region of the spectrum, and its coupling constant can help determine the α or β configuration of the linkage.
- ¹³C NMR: Shows the number of non-equivalent carbons. The chemical shift of the anomeric carbons (C1 of rhamnose and glucose) and the carbon involved in the linkage (C2 of glucose) are key indicators.[8]

2D NMR Experiments:

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the spin systems within each monosaccharide ring.
- HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded protons and carbons, enabling the unambiguous assignment of each proton to its corresponding carbon atom.
- HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This is the key experiment to identify the glycosidic linkage. A correlation between the anomeric proton of rhamnose (H1') and the C2 carbon of glucose (C2) would definitively establish the (1→2) linkage.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other, which is crucial for confirming the stereochemistry of the glycosidic bond (e.g., α-linkage).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which helps confirm the composition and sequence of the monosaccharide units.[9]

- Objective: To confirm the molecular formula and the sequence of monosaccharides.
- Methodology:



- Ionization: A soft ionization technique like Electrospray Ionization (ESI) is typically used to
 get the molecule into the gas phase as an intact ion (e.g., [M+H]+ or [M+Na]+).
- Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the parent ion is measured,
 confirming the molecular weight (326.30 Da for neohesperidose).
- Tandem Mass Spectrometry (MS/MS): The parent ion is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern will show characteristic losses of the monosaccharide units. For neohesperidose, a major fragmentation pathway would involve the cleavage of the glycosidic bond, resulting in ions corresponding to the rhamnose unit (m/z ~146) and the glucose unit (m/z ~162).[10][11] This confirms the identity of the constituent sugars.

Biological Relevance and Signaling Pathways

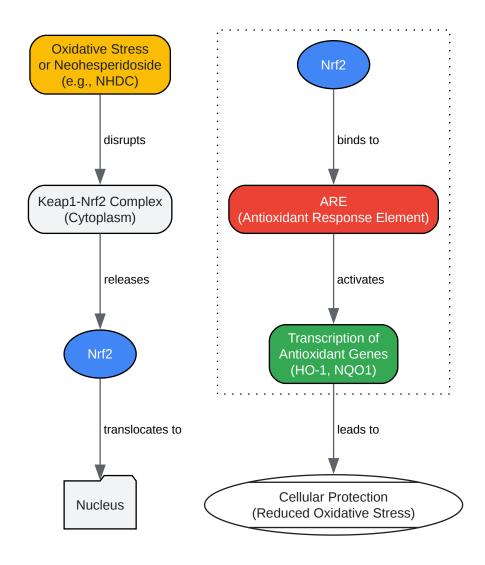
While **neohesperidose** itself is primarily a structural component, the flavonoids it forms (neohesperidosides) and their metabolites have significant biological activities. The aglycone portion (the non-sugar part, like hesperetin) is often responsible for the pharmacological effect, while the **neohesperidose** moiety modulates properties like solubility, bioavailability, and interaction with cellular targets.

Several key signaling pathways are modulated by compounds containing or related to **neohesperidose**:

- Nrf2/ARE Pathway: Neohesperidin dihydrochalcone (NHDC), a derivative, is a potent
 activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response
 element (ARE) pathway.[5][12] This pathway is a primary cellular defense mechanism
 against oxidative stress.
- PI3K/AKT/mTOR Pathway: NHDC has been shown to regulate the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and metabolism.[9][13]
- AMPK Pathway: The aglycone hesperetin activates the AMPK signaling pathway, a master regulator of cellular energy homeostasis.[3]

Below is a simplified workflow of the Nrf2-mediated antioxidant response, a common target for **neohesperidose**-containing compounds.





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Caption: Nrf2/ARE antioxidant signaling pathway.

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